

"2-Fluoro-4-methylsulfonylphenol" CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-4-methylsulfonylphenol

Cat. No.: B1316080

[Get Quote](#)

Technical Guide: 2-Fluoro-4-methylsulfonylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methylsulfonylphenol is a fluorinated aromatic organic compound of significant interest in medicinal chemistry. Its structural motifs, a phenol ring substituted with both a fluorine atom and a methylsulfonyl group, make it a valuable building block for the synthesis of more complex molecules, particularly in the development of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its role as a key intermediate in the development of inhibitors for the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway.

Core Data Presentation

A summary of the key quantitative data for **2-Fluoro-4-methylsulfonylphenol** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	398456-87-6	[1]
Molecular Formula	C ₇ H ₇ FO ₃ S	[1]
Molecular Weight	190.19 g/mol	[1]
IUPAC Name	2-fluoro-4-(methylsulfonyl)phenol	[1]
Melting Point	92-94 °C	
Appearance	Solid	
Solubility	Soluble in organic solvents such as dichloromethane, ethanol, and acetone.	

Experimental Protocols

The following section details a plausible multi-step synthesis for **2-Fluoro-4-(methylsulfonyl)phenol**, based on established chemical transformations. This protocol is designed to provide a clear and reproducible methodology for its preparation in a laboratory setting.

Synthesis of 2-Fluoro-4-(methylthio)phenol

Materials:

- 4-Bromo-2-fluorophenol
- Sodium methanethiolate (NaSMe)
- Palladium catalyst (e.g., Pd(dba)₂)
- Phosphine ligand (e.g., Xantphos)
- Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
- Inert gas (Nitrogen or Argon)

Procedure:

- To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and an inert gas inlet, add 4-bromo-2-fluorophenol (1 equivalent), sodium methanethiolate (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the phosphine ligand (0.1 equivalents).
- Under a continuous flow of inert gas, add the anhydrous, degassed solvent to the flask.
- Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 2-fluoro-4-(methylthio)phenol.

Oxidation to 2-Fluoro-4-methylsulfonylphenol

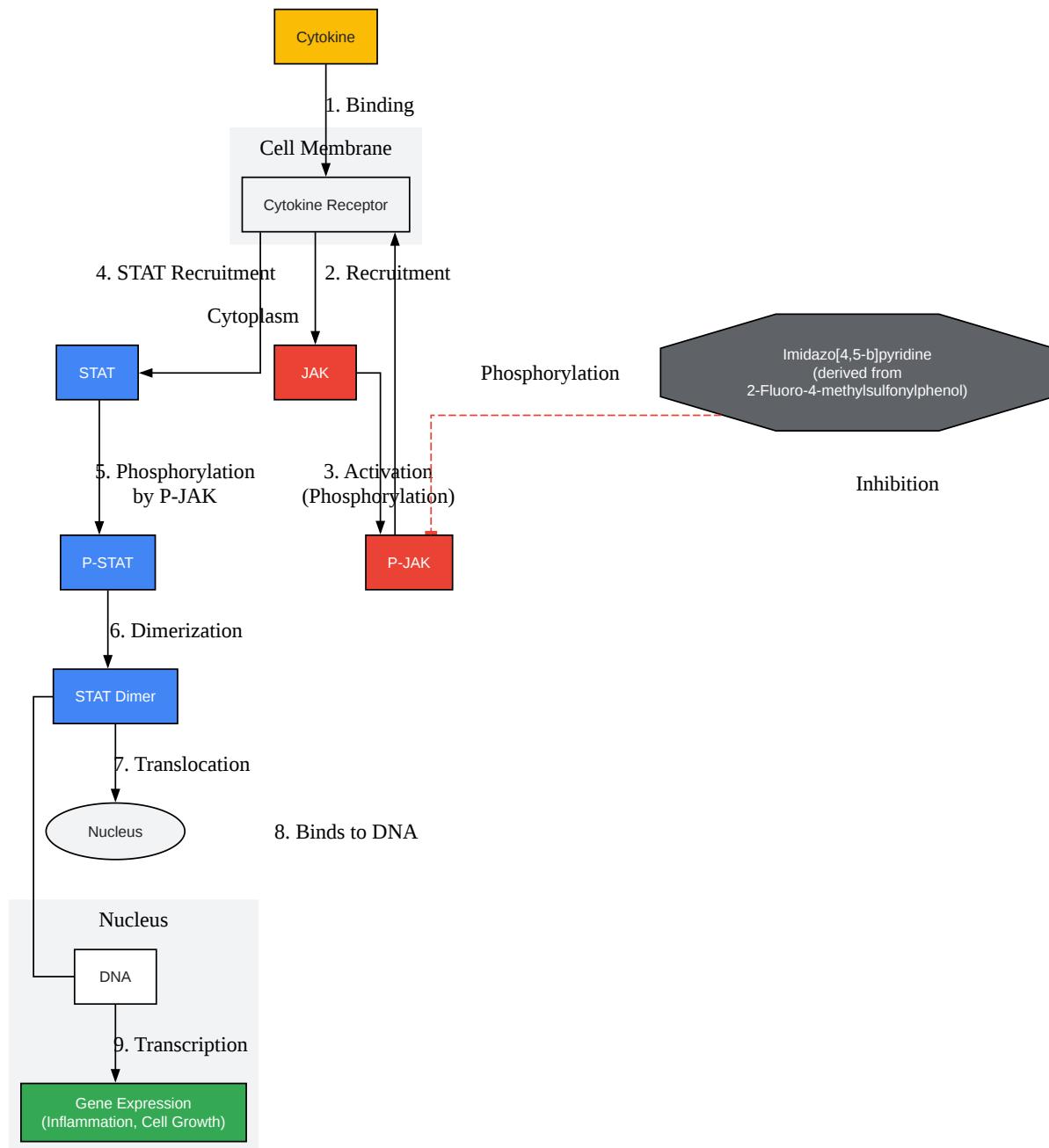
Materials:

- 2-Fluoro-4-(methylthio)phenol
- Oxidizing agent (e.g., Oxone® or m-chloroperoxybenzoic acid - mCPBA)
- Solvent (e.g., Methanol/Water mixture or Dichloromethane)

Procedure:

- Dissolve the 2-fluoro-4-(methylthio)phenol (1 equivalent) in the chosen solvent system in a round-bottom flask equipped with a magnetic stirrer.
- If using Oxone®, prepare a solution in water and add it dropwise to the solution of the starting material in methanol at room temperature.
- If using mCPBA, dissolve it in dichloromethane and add it portion-wise to a solution of the starting material in dichloromethane, typically at 0 °C to control the exotherm. Use at least 2 equivalents of mCPBA to ensure complete oxidation to the sulfone.
- Stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting material and the intermediate sulfoxide. This may take several hours to overnight.
- Upon completion, quench the reaction. If Oxone® was used, the mixture can be worked up by removing the methanol under reduced pressure and extracting the aqueous residue with ethyl acetate. If mCPBA was used, the reaction mixture can be washed with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude **2-Fluoro-4-methylsulfonylphenol** can be purified by recrystallization or column chromatography to yield the final product.

Role in Signaling Pathways and Drug Development


2-Fluoro-4-methylsulfonylphenol is a critical precursor in the synthesis of a class of compounds known as imidazo[4,5-b]pyridines, which have been identified as potent inhibitors of the Janus kinase (JAK) family of enzymes.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a crucial cascade for a multitude of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis. The pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor,

creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes.

Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancers. Therefore, inhibiting this pathway has become a significant therapeutic strategy.

[Click to download full resolution via product page](#)

Caption: The JAK-STAT signaling pathway and the point of inhibition by imidazo[4,5-b]pyridine derivatives.

Mechanism of Action of Imidazo[4,5-b]pyridine-based JAK Inhibitors

Imidazo[4,5-b]pyridine derivatives, synthesized using **2-Fluoro-4-methylsulfonylphenol**, are designed to be competitive inhibitors of JAKs. They bind to the ATP-binding site of the JAK enzymes, preventing the phosphorylation and subsequent activation of the signaling cascade. This inhibition effectively blocks the downstream signaling of pro-inflammatory cytokines, making these compounds promising therapeutic agents for the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.

The workflow for the development of these inhibitors is outlined below.

[Click to download full resolution via product page](#)

Caption: Drug development workflow for JAK inhibitors from **2-Fluoro-4-methylsulfonylphenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-4-methylsulfonylphenol | C7H7FO3S | CID 16128842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["2-Fluoro-4-methylsulfonylphenol" CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1316080#2-fluoro-4-methylsulfonylphenol-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com